![molecular formula C22H19Cl2N3O2S2 B2520059 N-(3,4-dichlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877653-52-6](/img/structure/B2520059.png)

N-(3,4-dichlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

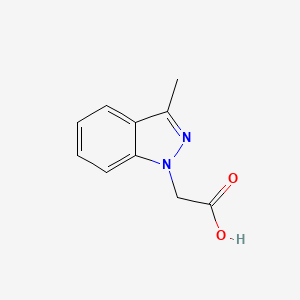

The compound N-(3,4-dichlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules that can help infer some aspects of its behavior.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with simpler molecules. For instance, the synthesis of a similar compound, N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide, was achieved by reacting 6-methyluracil with 2-chloromethyltiiran followed by a reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide . This suggests that the synthesis of the compound may also involve heterocyclic chemistry and the use of chloroacetamide derivatives.

Molecular Structure Analysis

The molecular structure of such compounds is often non-planar due to the presence of various substituents that can cause steric hindrance. X-ray analysis, NMR, and IR spectroscopy are commonly used to determine the structure and conformation of these molecules . The presence of dichlorophenyl and tetrahydropyrimidine rings in the compound suggests a complex three-dimensional structure that could be analyzed using similar techniques.

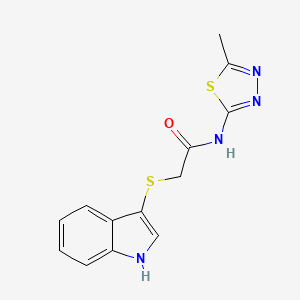

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. The thieno[3,2-d]pyrimidin-2-yl group, for example, could be involved in various chemical reactions due to its heterocyclic and potentially nucleophilic nature. The acetamide moiety could also participate in reactions typical of amides, such as hydrolysis or nucleophilic acyl substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often determined by their molecular structure. The presence of chlorine atoms suggests that the compound may have significant polar character, which could affect its solubility and interactions with other molecules. The vibrational spectroscopic signatures of similar compounds have been characterized using Raman and Fourier transform infrared spectroscopy, which could also be applied to the compound to understand its bonding and electronic structure .

Relevant Case Studies

While the provided papers do not include case studies on the exact compound, they do offer insights into the analysis of similar molecules. For example, the vibrational spectroscopic analysis and quantum computational approaches used to study N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide could be relevant for understanding the interactions and stability of the compound . Additionally, the pharmacokinetic properties and in-silico docking studies mentioned could provide a framework for investigating the biological activity and potential therapeutic applications of the compound .

Wissenschaftliche Forschungsanwendungen

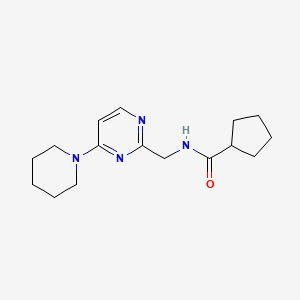

Heterocyclic Compound Synthesis

Several studies have focused on the synthesis of heterocyclic derivatives through the manipulation of chemical structures similar to the compound of interest. For example, the synthesis and characterization of various heterocyclic compounds, including pyrimidinones and oxazinones, have been reported. These compounds were synthesized using citrazinic acid as a starting material, leading to potential antimicrobial agents (Hossan et al., 2012). Another study outlined the creation of thiazolidinone and acetidinone derivatives, showcasing their antimicrobial activity against various microorganisms (Mistry, Desai, & Intwala, 2009).

Antimicrobial Activity

The antimicrobial activity of newly synthesized compounds, especially those incorporating pyrimidine and thiophene rings, was a focal point of several studies. For instance, a series of new pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated significant antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Abu‐Hashem et al., 2020).

Structural and Conformational Analysis

In-depth structural and conformational analyses have been conducted to understand the physical and chemical properties of these compounds better. For example, the crystal structures of certain acetamide derivatives were investigated, revealing insights into their folded conformation and intramolecular interactions (Subasri et al., 2016).

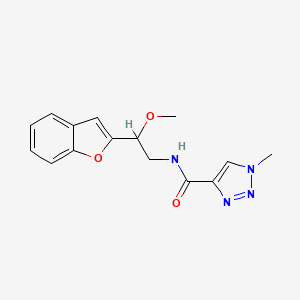

Antiproliferative Evaluation

The evaluation of antiproliferative activity was also a significant area of research. A study on new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives highlighted their synthesis and subsequent testing for antiproliferative activity against cancer cell lines, revealing several compounds with promising activity (Atapour-Mashhad et al., 2017).

Eigenschaften

IUPAC Name |

N-(3,4-dichlorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2N3O2S2/c1-12-7-13(2)9-15(8-12)27-21(29)20-18(5-6-30-20)26-22(27)31-11-19(28)25-14-3-4-16(23)17(24)10-14/h3-4,7-10H,5-6,11H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHWKCFACLRGPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=C(C=C4)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(furan-2-ylmethyl)-1,3-dimethyl-N-[2-(morpholin-4-yl)ethyl]-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2519981.png)

![8-hydrazinyl-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2519982.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2519985.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2519986.png)

![N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2519992.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2519995.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2519997.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2519999.png)